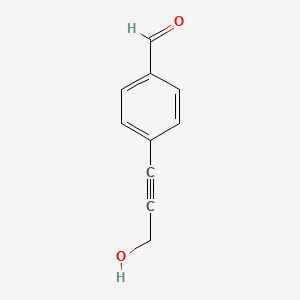

5-溴-N-苯基烟酰胺

描述

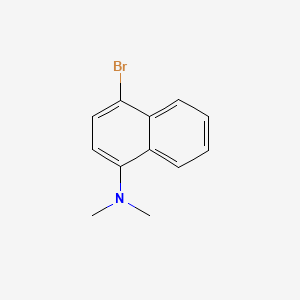

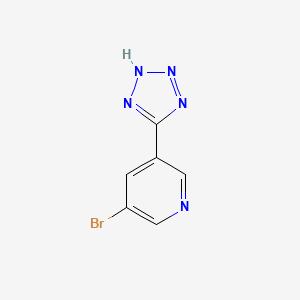

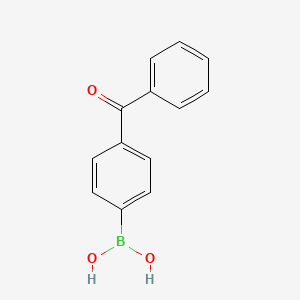

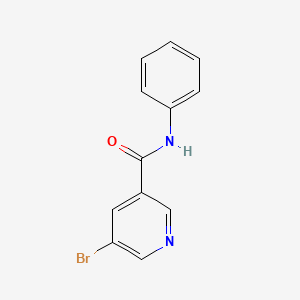

The compound 5-Bromo-N-phenylnicotinamide is a derivative of nicotinic acid, which is a part of the vitamin B3 complex. It is structurally related to nicotinamide, but with a bromine atom and a phenyl group attached to the pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through a 3-step-one-pot cyclisation reaction using primary amines, as seen in the synthesis of a library of heterocycles from 5-(2-bromoethyl)phenanthridinium bromide . Similarly, N-phenylamides of 5-bromo nicotinic acid derivatives have been synthesized by reacting acid chlorides with substituted anilines, which could be a potential method for synthesizing 5-Bromo-N-phenylnicotinamide .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-N-phenylnicotinamide has been determined using X-ray diffraction methods. For instance, the structure of 5-anilinopentadienylidenanilinium bromide was solved, revealing details about bond angles and steric hindrances . This information can be useful in predicting the molecular structure of 5-Bromo-N-phenylnicotinamide, which may also exhibit planarity and specific intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated heterocycles has been explored, with the synthesis of various compounds demonstrating the potential for modular reactivity . The presence of a bromine atom in 5-Bromo-N-phenylnicotinamide suggests that it could participate in similar reactions, such as nucleophilic substitution or coupling reactions, which are common in the synthesis of pharmaceuticals and organic materials.

Physical and Chemical Properties Analysis

Compounds similar to 5-Bromo-N-phenylnicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been shown to crystallize as almost planar molecules with intermolecular hydrogen bonding . These properties are significant for understanding the physical state, solubility, and potential biological interactions of 5-Bromo-N-phenylnicotinamide. Additionally, the spectroscopic trends observed in the infrared spectra of N-phenylamides of bromo nicotinic acids can provide insights into the hydrogen bonding tendencies and electronic effects of the compound .

科学研究应用

1. 疼痛管理中的拮抗作用

5-溴-N-苯基烟酰胺衍生物已被研究作为TRPV1受体的拮抗剂,显示出在炎症性疼痛模型中的潜力。一种特定的衍生物,6-(4-氟苯基)-2-甲基-N-(2-甲基苯并噻唑-5-基)烟酰胺,因其出色的特性而被强调,并进入了临床前开发(Westaway et al., 2008)。

2. 合成具有药理应用的新衍生物的作用

该化合物已被用于合成具有潜在药理应用的各种新衍生物。一项研究专注于使用钯催化的Suzuki交叉偶联反应合成噻吩衍生物,揭示了合成分子中显著的溶血、生物膜抑制和抗血栓活性(Ikram et al., 2015)。

3. 癌症治疗中的光动力疗法

5-溴-N-苯基烟酰胺衍生物已被研究用于癌症治疗中的光动力疗法。一项关于新锌酞菁衍生物的研究,这些衍生物被这些化合物取代,由于其高单线态氧量子产率和良好的荧光特性,显示出显著的潜力,这对于光动力疗法中的II型机制是重要的(Pişkin et al., 2020)。

4. 抗肿瘤活性

还对5-溴-N-苯基烟酰胺衍生物的抗肿瘤活性进行了研究。例如,对2-羟基-N-苯基烟酰胺的合成和抗白血病P388治疗活性进行了探讨,显示出对白血病P388治疗的潜在有效性(Salahuddin et al., 2013)。

安全和危害

属性

IUPAC Name |

5-bromo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCNIPQERCZMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401452 | |

| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313562-28-6 | |

| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。